molecular formula C14H21NO B502175 N-(3-ethoxybenzyl)cyclopentanamine

N-(3-ethoxybenzyl)cyclopentanamine

Cat. No.: B502175
M. Wt: 219.32g/mol
InChI Key: IGMVURAIRBXKTL-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)cyclopentanamine is a secondary amine featuring a cyclopentyl group attached to a benzylamine scaffold substituted with an ethoxy group at the 3-position of the benzene ring. For instance, N-(3-methoxyphenethyl)cyclopentanamine was prepared by alkylating 3-methoxyphenethylamine with iodocyclopentane . Similar methodologies likely apply to this compound, where a benzylamine intermediate is alkylated with a cyclopentyl halide or via reductive amination of cyclopentanone with substituted benzylamines .

The compound’s structural motif—a cyclopentylamine linked to a substituted benzyl group—is common in medicinal chemistry, particularly in ligands targeting neurological receptors (e.g., NMDA or mGluR2) .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21NO/c1-2-16-14-9-5-6-12(10-14)11-15-13-7-3-4-8-13/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3

InChI Key

IGMVURAIRBXKTL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNC2CCCC2

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)

  • Substituent : 4-chlorobenzyl.
  • Molecular Weight : 209.72 g/mol .

N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine Hydrobromide (CAS: 499997-32-9)

  • Substituents : 3-ethoxy, 4-methoxy.
  • Molecular Weight : 316.23 g/mol (as HBr salt).
  • Properties: The dual alkoxy groups increase hydrophilicity compared to mono-substituted analogs. This compound is discontinued but was marketed for laboratory use .

N-(2,3,4-Trimethoxybenzyl)cyclopentanamine (CAS: 418788-93-9)

  • Substituents : 2,3,4-trimethoxy.
  • Molecular Weight : 265.35 g/mol.
  • Properties : Multiple methoxy groups enhance solubility in polar solvents, though steric hindrance may reduce binding affinity in certain biological targets .

N-[(4-Nitrophenyl)methyl]cyclopentanamine (CAS: Not provided)

  • Substituent : 4-nitrobenzyl.
  • Hazards : Classified as harmful by inhalation, skin contact, or ingestion. The nitro group’s strong electron-withdrawing nature may confer reactivity or toxicity .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-ethoxybenzyl C₁₄H₂₁NO 235.34 Likely lipophilic due to ethoxy group
N-(4-chlorobenzyl)cyclopentanamine 4-chlorobenzyl C₁₂H₁₆ClN 209.72 Higher reactivity from Cl substituent
N-(3-ethoxy-4-methoxybenzyl)... HBr 3-ethoxy-4-methoxybenzyl C₁₅H₂₂NO₂·HBr 316.23 Salt form improves crystallinity
N-[(3-bromo-4-methoxyphenyl)methyl]... 3-bromo-4-methoxybenzyl C₁₃H₁₈BrNO 284.19 Bromine adds steric bulk
N-[(4-Nitrophenyl)methyl]... 4-nitrobenzyl C₁₂H₁₆N₂O₂ 238.29 High toxicity; unsuitable for in vivo

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